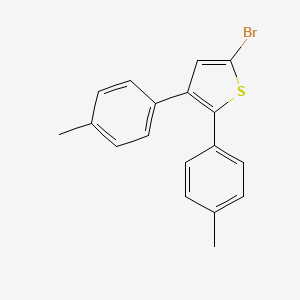
5-Bromo-2,3-bis(4-methylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-bis(4-methylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and two 4-methylphenyl groups attached to the thiophene ring. It has a molecular formula of C18H15BrS and a molecular weight of 343.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(4-methylphenyl)thiophene typically involves the following steps:
Suzuki Cross-Coupling Reaction: This reaction involves the coupling of 5-bromothiophene-2-boronic acid with 4-methylphenyl bromide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: The intermediate product from the Suzuki reaction undergoes Friedel-Crafts alkylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-bis(4-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene S-oxides or reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Acids: Such as aluminum chloride for Friedel-Crafts alkylation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Thiophene S-oxides: Formed through oxidation reactions.
Scientific Research Applications
5-Bromo-2,3-bis(4-methylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-bis(4-methylphenyl)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2,3-bis(4-methylphenyl)thiophene is unique due to the presence of the 4-methylphenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and its interactions with other molecules, making it a valuable building block in organic synthesis .
Properties
CAS No. |
88149-90-0 |
|---|---|
Molecular Formula |
C18H15BrS |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
5-bromo-2,3-bis(4-methylphenyl)thiophene |
InChI |
InChI=1S/C18H15BrS/c1-12-3-7-14(8-4-12)16-11-17(19)20-18(16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
ADFVZFAZYNWYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















